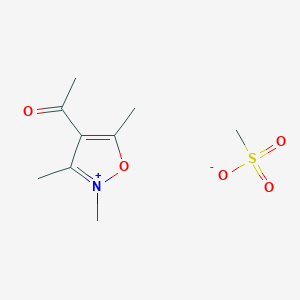
4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate typically involves the reaction of 2,3,5-trimethyl-1,2-oxazole with acetyl chloride in the presence of a base, followed by the addition of methanesulfonic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions: 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring.
科学研究应用
4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can influence biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
属性
CAS 编号 |
92807-58-4 |
|---|---|
分子式 |
C9H15NO5S |
分子量 |
249.29 g/mol |
IUPAC 名称 |
methanesulfonate;1-(2,3,5-trimethyl-1,2-oxazol-2-ium-4-yl)ethanone |
InChI |
InChI=1S/C8H12NO2.CH4O3S/c1-5-8(6(2)10)7(3)11-9(5)4;1-5(2,3)4/h1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
AAUZZNPCCWFPOJ-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=[N+](O1)C)C)C(=O)C.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
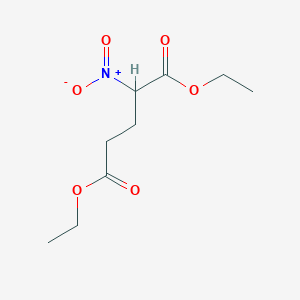
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
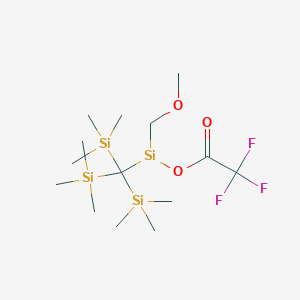
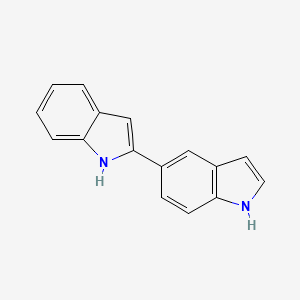
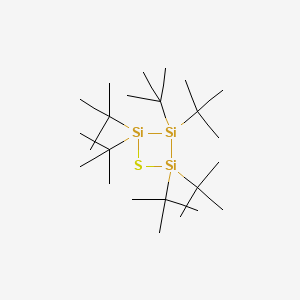
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
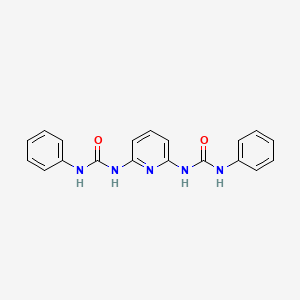

![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
